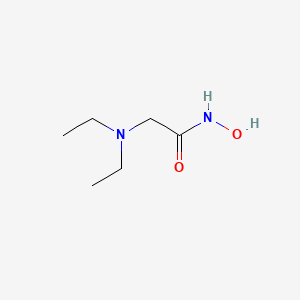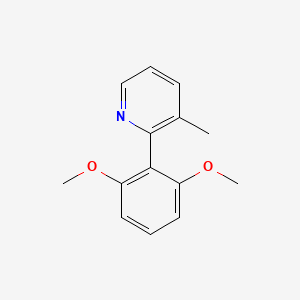
2-(2,6-Dimethoxyphenyl)-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethoxyphenyl)-3-methylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound features a pyridine ring substituted with a 2,6-dimethoxyphenyl group and a methyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of an aldehyde with ammonia and a Grignard reagent to form the pyridine ring.
Biltz Synthesis: This involves the cyclization of α-aminoketones with acetylene derivatives under high-temperature conditions.
Hantzsch Dihydropyridine Synthesis: This method uses β-ketoesters, aldehydes, and ammonia or primary amines to form dihydropyridines, which can be further oxidized to pyridines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above methods, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: Oxidation reactions can convert the pyridine ring to pyridine N-oxide.
Reduction: Reduction reactions can reduce the pyridine ring to dihydropyridine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often involving halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of a catalyst, while nitration can be done using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Pyridine N-oxide: Formed by oxidation.
Dihydropyridine: Formed by reduction.
Halogenated Pyridine: Formed by halogenation.
Nitro Pyridine: Formed by nitration.
科学研究应用
2-(2,6-Dimethoxyphenyl)-3-methylpyridine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-(2,6-Dimethoxyphenyl)-3-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the biological context and the specific target.
相似化合物的比较
2-(2,6-Dimethoxyphenyl)-4-methylpyridine: Similar structure but with the methyl group at the 4-position.
2-(2,6-Dimethoxyphenyl)-5-methylpyridine: Similar structure but with the methyl group at the 5-position.
2-(2,6-Dimethoxyphenyl)pyridine: Without the methyl group.
Uniqueness: 2-(2,6-Dimethoxyphenyl)-3-methylpyridine is unique due to the specific position of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various fields of science and industry
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
2-(2,6-dimethoxyphenyl)-3-methylpyridine |
InChI |
InChI=1S/C14H15NO2/c1-10-6-5-9-15-14(10)13-11(16-2)7-4-8-12(13)17-3/h4-9H,1-3H3 |
InChI 键 |
CCDCBFGZVWHJLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


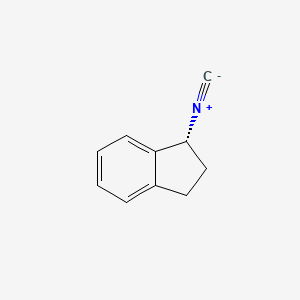
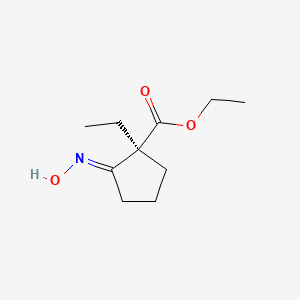
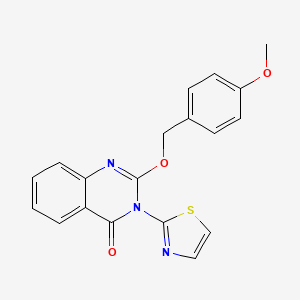
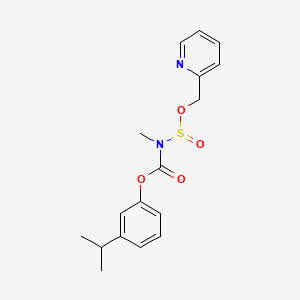
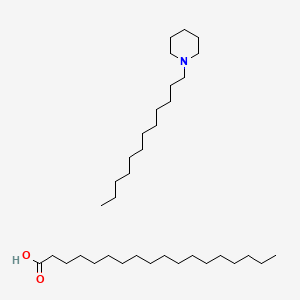
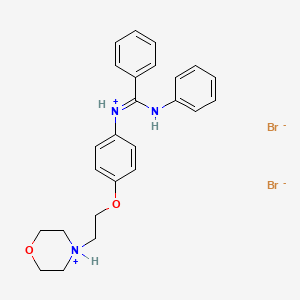
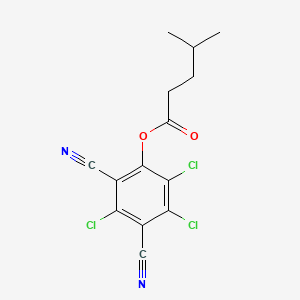
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
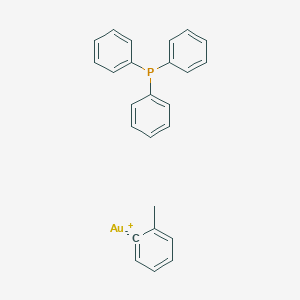
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
